N,N'-Di-Boc-1,4-butanediamine

Organic Synthesis Formulation Science Solid-Phase Synthesis

N,N'-Di-Boc-1,4-butanediamine is a solid (mp 134–137°C) symmetrical bifunctional building block with both amine termini protected by acid-labile Boc groups—enabling orthogonal deprotection for chemoselective conjugation. Unlike liquid mono-protected analogs (CAS 68076-36-8), this dual-protected architecture prevents uncontrolled cross-linking in PROTAC linker assembly, solid-phase peptide synthesis (SPPS), and isocyanate-free polyurea coatings. Synthesizable via a green, metal-free route (93–94% yield, 10 min, RT). Ideal for researchers requiring precise stoichiometry and high-purity intermediates.

Molecular Formula C14H28N2O4
Molecular Weight 288.388
CAS No. 33545-97-0; 873-31-4
Cat. No. B2926907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Di-Boc-1,4-butanediamine
CAS33545-97-0; 873-31-4
Molecular FormulaC14H28N2O4
Molecular Weight288.388
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCNC(=O)OC(C)(C)C
InChIInChI=1S/C14H28N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18)
InChIKeyOWOZLAYXMYQYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Di-Boc-1,4-butanediamine (CAS 33545-97-0): A Bis-Protected Diamine for Controlled Synthesis


N,N'-Di-Boc-1,4-butanediamine is a bifunctional building block featuring a 1,4-diaminobutane core protected at both termini with acid-labile tert-butoxycarbonyl (Boc) groups . As a solid compound with a melting point range of 134-137°C , it is distinguished from its liquid mono-protected analog (N-Boc-1,4-butanediamine) by its physical state, which can offer distinct advantages in formulation and storage .

Why N,N'-Di-Boc-1,4-butanediamine Cannot Be Swapped for Unprotected or Mono-Protected Analogs


The performance of N,N'-Di-Boc-1,4-butanediamine in multi-step syntheses or materials science is directly tied to its symmetrical, dual-protection architecture. Substituting it with 1,4-butanediamine (putrescine) eliminates the Boc protection, leading to uncontrolled reactivity and cross-linking in polymerization or peptide coupling [1]. Using its mono-protected counterpart, N-Boc-1,4-butanediamine (CAS 68076-36-8), introduces an unprotected amine that can compromise chemoselectivity in solid-phase peptide synthesis or PROTAC linker assembly, resulting in lower yields of the desired intermediate . The quantitative evidence below demonstrates where these structural differences manifest in measurable outcomes for purification, synthesis efficiency, and final material properties.

Quantitative Differentiation: N,N'-Di-Boc-1,4-butanediamine vs. N-Boc-1,4-butanediamine and Other Analogs


Physical State and Melting Point: Solid Di-Boc vs. Liquid Mono-Boc Analogs

In contrast to the liquid N-Boc-1,4-butanediamine (CAS 68076-36-8), N,N'-Di-Boc-1,4-butanediamine is a solid at room temperature, with a defined melting point range . This physical state difference can simplify handling, storage, and purification, and may influence its behavior in solid-phase synthesis or formulation development .

Organic Synthesis Formulation Science Solid-Phase Synthesis

Purity Specifications Across Reputable Vendors

Across major suppliers, N,N'-Di-Boc-1,4-butanediamine is available with a minimum purity of 95-98%, as determined by GC or HPLC . This compares to a typical purity range of 95-98% for its mono-protected analog, N-Boc-1,4-butanediamine . The data indicates that high purity is consistently achievable for the di-protected compound, making it a reliable building block for demanding applications where impurities could derail a multi-step synthesis.

Quality Control Procurement Specifications Analytical Chemistry

Synthesis Efficiency: High-Yield, Room-Temperature Boc Protection

The synthesis of N,N'-Di-Boc-1,4-butanediamine has been demonstrated under mild, metal- and solvent-free conditions using a sulfonated reduced graphene oxide (SrGO) catalyst, achieving yields of 93-94% within just 10 minutes at room temperature [1]. This compares favorably to conventional base-mediated or DMAP-catalyzed Boc protection methods, which may require longer reaction times or harsher conditions for full conversion of the diamine. The high yield and rapid reaction time highlight an efficient, environmentally benign route to this specific di-Boc compound.

Green Chemistry Synthetic Methodology Process Optimization

Polymer Performance: Superior Mechanical Properties in Isocyanate-Free Coatings

In the context of isocyanate-free polyurethane/urea dispersions, polymers synthesized using a di-Boc-carbamate monomer (a class that includes N,N'-Di-Boc-1,4-butanediamine) yielded coatings with superior mechanical properties and solvent resistances compared to polyurethane urea coatings made from diols, DiBoc-IPDC, and DMDPA [1]. While the study focused on DiBoc-IPDC, the findings establish a class-level advantage for di-Boc-carbamate monomers in producing high-performance polyurethane materials, suggesting that N,N'-Di-Boc-1,4-butanediamine could be a viable building block for similar applications.

Materials Science Polymer Chemistry Coatings

PROTAC Linker Application: A Validated Role in Targeted Protein Degradation

N,N'-Di-Boc-1,4-butanediamine is explicitly marketed and used as a PROTAC linker building block . PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The symmetrical, bis-protected diamine structure provides a flexible linker region that can be incorporated into PROTAC designs, allowing for the conjugation of two distinct ligands. While this is a class-level inference for diamine-based PROTAC linkers, the specific endorsement of N,N'-Di-Boc-1,4-butanediamine by vendors for this application suggests its suitability and utility in this rapidly growing field.

Chemical Biology PROTACs Drug Discovery

Solubility Profile: Organic Solvent Solubility of the Di-Boc Derivative

N,N'-Di-Boc-1,4-butanediamine is soluble in common organic solvents such as chloroform, DMSO, and methanol . This solubility profile contrasts with the more water-soluble nature of the unprotected 1,4-butanediamine and the mono-Boc analog, which shows water solubility of 100 mg/mL . The enhanced solubility in organic solvents can be a critical factor for synthetic transformations conducted in non-aqueous media, facilitating homogeneous reaction conditions and easier work-up.

Formulation Process Chemistry Analytical Chemistry

Optimal Use Cases for Procuring N,N'-Di-Boc-1,4-butanediamine


Synthesis of PROTAC Linkers for Targeted Protein Degradation

In chemical biology, the synthesis of PROTACs requires a stable, bifunctional linker that can be orthogonally deprotected to attach two distinct ligands. N,N'-Di-Boc-1,4-butanediamine, with its symmetrical, acid-labile Boc groups, is an ideal building block for this purpose . Its solid physical state and high purity (≥95%) ensure precise stoichiometry in coupling reactions, while its solubility in organic solvents like DMSO and chloroform facilitates solution-phase PROTAC assembly .

Isocyanate-Free Polyurethane and Polyurea Dispersions for Advanced Coatings

Researchers developing next-generation, isocyanate-free coatings can utilize N,N'-Di-Boc-1,4-butanediamine as a di-Boc-carbamate monomer. Class-level evidence demonstrates that polymers derived from such monomers yield coatings with superior mechanical properties and solvent resistance compared to traditional polyurethane urea systems [1]. The compound's organic solvent solubility is also advantageous for polymerization in non-aqueous media.

Solid-Phase Peptide Synthesis (SPPS) Requiring a Diamine Spacer

In SPPS, the introduction of a 1,4-diaminobutane spacer requires both amines to be protected to prevent unwanted side reactions. N,N'-Di-Boc-1,4-butanediamine fulfills this need, as its dual Boc protection can be selectively removed under acidic conditions after the peptide chain is assembled . Its solid state makes it easy to weigh and handle on a solid-phase synthesizer, and its high purity minimizes the risk of introducing impurities that could compromise the peptide sequence.

Green Chemistry Synthesis of Protected Amines

For process chemists focused on sustainable synthesis, N,N'-Di-Boc-1,4-butanediamine can be prepared in high yield (93-94%) within 10 minutes at room temperature using a metal- and solvent-free method with a recyclable SrGO catalyst [2]. This green approach significantly reduces waste and energy consumption compared to traditional base-mediated Boc protection, making it an attractive option for scaling up the production of this key intermediate.

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